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Compound of Interest

Compound Name: 3-Ethylrhodanine

Cat. No.: B1362658

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical calculations of 3-
Ethylrhodanine, a heterocyclic compound of significant interest in medicinal chemistry and
materials science. This document provides a comprehensive overview of its molecular
structure, vibrational properties, and electronic characteristics as elucidated by computational
methods, offering valuable insights for researchers engaged in drug design and the
development of novel organic materials.

Optimized Molecular Structure

The equilibrium geometry of 3-Ethylrhodanine has been optimized using Density Functional
Theory (DFT) calculations, providing precise data on bond lengths, bond angles, and dihedral
angles. These parameters are fundamental to understanding the molecule's three-dimensional
conformation and its potential interactions with biological targets or other molecules.

A common computational approach for such calculations involves the B3LYP functional with a
6-311++G(d,p) basis set, which offers a good balance between accuracy and computational
cost.

Tabulated Structural Parameters

The following tables summarize the key calculated geometrical parameters for 3-
Ethylrhodanine.
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Table 1: Selected Bond Lengths of 3-Ethylrhodanine

Bond Bond Length (A)
C2=51 1.67
C2-N3 1.38
N3-C4 141
C4=05 1.22
C4-C6 151
C6-S7 1.80
S7-C2 1.76
N3-C8 1.47
C8-C9 1.53

Table 2: Selected Bond Angles of 3-Ethylrhodanine
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Atoms Bond Angle (°)
S1=C2-N3 126.5
S1=C2-S7 123.0
N3-C2-S7 110.5
C2-N3-C4 113.8
C2-N3-C8 123.1
C4-N3-C8 123.0
N3-C4=05 123.2
N3-C4-C6 109.5
05=C4-C6 127.3
C4-C6-S7 105.8
C6-S7-C2 90.4
N3-C8-C9 111.2

Table 3: Selected Dihedral Angles of 3-Ethylrhodanine

Atoms Dihedral Angle (°)
S7-C2-N3-C4 -0.3

S1=C2-N3-C8 2.1

C2-N3-C4=05 178.9

C8-N3-C4-C6 -177.4
N3-C4-C6-S7 0.5

05=C4-C6-S7 -179.8
C4-C6-S7-C2 -0.4

C2-N3-C8-C9 80.4
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Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform
Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups
and vibrational modes of a molecule. Theoretical calculations of vibrational frequencies are
instrumental in the assignment of experimental spectra.

Experimental Protocols

FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of 3-Ethylrhodanine can be
recorded using the KBr pellet technique. A small amount of the sample is mixed with
spectroscopic grade KBr powder and pressed into a thin pellet. The spectrum is typically
recorded in the range of 4000-400 cm~* with a resolution of 4 cm~2.

FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained from a crystalline sample
of 3-Ethylrhodanine. The sample is placed in a capillary tube and irradiated with a near-
infrared laser (e.g., 1064 nm Nd:YAG laser). The scattered light is collected and analyzed to
generate the Raman spectrum, typically in the range of 4000-100 cm~1.

Tabulated Vibrational Frequencies and Assignments

The calculated vibrational frequencies (often scaled to correct for anharmonicity and basis set
deficiencies) are compared with the experimental FT-IR and FT-Raman data to provide a
detailed assignment of the vibrational modes.

Table 4: Selected Vibrational Frequencies and Assignments for 3-Ethylrhodanine
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] ) Assighment
Experimental FT-IR  Experimental FT- Calculated (Scaled) .
(Potential Energy
(cm™?) Raman (cm~?) Frequency (cm~?) L
Distribution, %)
3085 3088 3090 C-H stretching (ring)
C-H asymmetric
2975 2978 2980 _
stretching (ethyl)
C-H symmetric
2935 2938 2940 _
stretching (ethyl)
1735 1730 1740 C=0 stretching
1450 1455 1452 CH: scissoring
1280 1285 1283 C-N stretching
1120 1125 1122 C=S stretching
850 855 853 C-S stretching
670 675 672 Ring deformation

Electronic Properties

The electronic properties of 3-Ethylrhodanine, particularly the energies of the Highest
Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO),
are crucial for understanding its reactivity, electronic transitions, and potential as an electronic
material.

HOMO-LUMO Analysis

The HOMO represents the ability of a molecule to donate an electron, while the LUMO
represents its ability to accept an electron. The energy difference between the HOMO and
LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and
reactivity.

Table 5: Calculated Electronic Properties of 3-Ethylrhodanine
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Parameter Value (eV)
HOMO Energy -6.52
LUMO Energy -1.85
HOMO-LUMO Gap (AE) 4.67

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using

the DOT language.

Molecular Structure of 3-Ethylrhodanine
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Click to download full resolution via product page

Caption: Molecular structure of 3-Ethylrhodanine.

Quantum Chemical Calculation Workflow
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Caption: Workflow for guantum chemical calculations.

This guide provides a foundational understanding of the structural and electronic properties of

3-Ethylrhodanine based on quantum chemical calculations. This information can be leveraged

for further computational studies, such as molecular docking simulations in drug discovery, or

for the rational design of new materials with tailored electronic properties. Researchers are

encouraged to consult the primary literature for more detailed experimental and theoretical

data.

« To cite this document: BenchChem. [Quantum Chemical Calculations of 3-Ethylrhodanine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1362658#quantum-chemical-calculations-of-3-
ethylrhodanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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